molecular formula C8H8N2O B1590209 3,4-dihydroquinazolin-2(1H)-one CAS No. 66655-67-2

3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B1590209
CAS No.: 66655-67-2
M. Wt: 148.16 g/mol
InChI Key: CTOUNZIAEBIWAW-UHFFFAOYSA-N
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Description

3,4-Dihydroquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazoline family This compound is characterized by a fused ring system consisting of a benzene ring and a pyrimidine ring

Scientific Research Applications

Biochemical Analysis

Biochemical Properties

3,4-Dihydroquinazolin-2(1H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to suppress the intracellular PAR formation and enhance the γH2AX aggregation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by stimulating the formation of intracellular ROS and the depolarization of the mitochondrial membrane, which could increase apoptosis and cytotoxicity .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroquinazolin-2(1H)-one can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzylamine with formic acid or its derivatives. This reaction typically proceeds under reflux conditions, yielding the desired product in good to excellent yields .

Another method involves the reduction of quinazolin-2,4(1H,3H)-dione using reducing agents such as lithium aluminum hydride or borane. This reduction process is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound often employs microwave-assisted synthesis. This method offers several advantages, including shorter reaction times and higher yields compared to conventional thermal methods. The use of green solvents like 2-methyltetrahydrofuran further enhances the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroquinazolin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride or borane in an inert atmosphere.

    Substitution: Amines in the presence of a suitable base.

Major Products

    Oxidation: Quinazolin-2,4(1H,3H)-dione.

    Reduction: this compound.

    Substitution: 2-Amino derivatives of quinazoline.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydroquinazolin-2(1H)-one is unique due to its ability to undergo a wide range of chemical reactions and its diverse biological activities. Its derivatives have shown promising results in various therapeutic applications, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3,4-dihydro-1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOUNZIAEBIWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20494023
Record name 3,4-Dihydroquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66655-67-2
Record name 3,4-Dihydroquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20494023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 144 mg (0.53 mmol) 1,1-bis-(4-methoxy-phenyl)-urea, 160 μl (1.06 mmol) cumic aldehyde and 16 μl (0.27 mmol) methane sulfonic acid in 1 ml diglyme is heated for 4 d at 100°. The reaction mixture is extracted with water/dichloromethane and the intermediate dihydro-quinazolinone is isolated by preparative HPLC. Oxidation with ruthenium trichloride and sodium periodate, as described above, furnishes 4-(4-isospropyl-phenyl)-6-methoxy-1-(4-methoxy-phenyl)-1.H.-quinazolin-2-one.
Name
1,1-bis-(4-methoxy-phenyl)-urea
Quantity
144 mg
Type
reactant
Reaction Step One
[Compound]
Name
aldehyde
Quantity
160 μL
Type
reactant
Reaction Step One
Quantity
16 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 3,4-dihydroquinazolin-2(1H)-one has the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol. While specific spectroscopic data isn't detailed in the provided research, the compounds are often characterized using techniques like IR, 1H NMR, and elemental analysis. X-ray diffraction analysis has also been used to confirm the structure of specific derivatives [].

A: The provided research focuses on this compound derivatives as target molecules rather than catalysts. The studies primarily explore various synthetic routes and their efficiency in producing these derivatives, including multi-component reactions [] and selenium-catalyzed carbonylative synthesis [].

A: Yes, density functional theory calculations have been employed to study the mechanism of (4+2)-cycloaddition reactions involving quinazoline-derived N-acyliminium cations generated from this compound precursors []. These calculations provide valuable insights into the regio- and stereoselectivity of these reactions.

A: Structure-activity relationship (SAR) studies have revealed crucial insights. For instance, incorporating cyclopentenylpyridine and cyclopentenylbenzyl groups significantly enhances the dual D2 and 5-HT1A receptor binding affinities of certain derivatives []. Other research suggests that anti-trypanosomal activity is influenced by substituents at the N1 and C6 positions [, ]. These findings highlight the importance of specific structural motifs for desired biological activities.

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